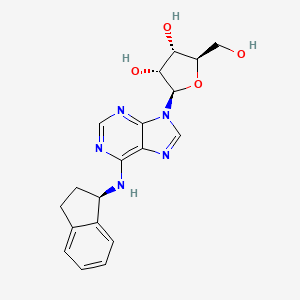

(R)-N-(2,3-Dihydro-1H-indenyl)adenosine

Overview

Description

PD 117519, also known as ®-N-(2,3-dihydro-1H-inden-1-yl)adenosine, is a compound that acts as an agonist of the adenosine A2A receptor. It has been studied for its potential pharmacological effects, particularly in cardiovascular research. PD 117519 selectively binds to adenosine A2 receptors over A1 receptors, making it a valuable tool in studying the physiological and pharmacological roles of adenosine receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PD 117519 involves the reaction of 2,3-dihydro-1H-inden-1-amine with adenosine. The reaction typically occurs under mild conditions, with the use of solvents such as dimethyl sulfoxide (DMSO) to facilitate the reaction. The product is then purified through crystallization or chromatography to achieve high purity .

Industrial Production Methods: Industrial production of PD 117519 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: PD 117519 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert PD 117519 into its reduced forms.

Substitution: Substitution reactions can occur at the adenosine moiety, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce various substituted derivatives .

Scientific Research Applications

Chemical Properties and Structure

(R)-N-(2,3-Dihydro-1H-indenyl)adenosine possesses a distinctive indene moiety that enhances its pharmacological properties compared to traditional adenosine derivatives. Its chemical structure allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. It acts as an inhibitor of Myeloid differentiation factor-88 (MyD88), a key adapter protein in the innate immune response. By blocking MyD88 activity, this compound can mitigate conditions such as neuroinflammation and autoimmune diseases like systemic lupus erythematosus.

Cancer Treatment

The compound has shown promise in cancer therapy due to its ability to influence apoptotic pathways. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, it has been evaluated for its anti-proliferative effects against liver cancer cells (HepG2), showcasing significant cytotoxicity .

Neuroprotective Effects

The compound's structural similarity to adenosine suggests potential neuroprotective properties. It may help in treating neurodegenerative diseases by enhancing cerebral blood flow and reducing oxidative stress, thereby protecting neuronal cells from damage .

Case Studies

Mechanism of Action

PD 117519 exerts its effects by selectively binding to adenosine A2A receptors. This binding activates the receptor, leading to a cascade of intracellular signaling events. The activation of adenosine A2A receptors results in the modulation of various physiological processes, including vasodilation, heart rate regulation, and anti-inflammatory responses. The molecular targets and pathways involved include cyclic adenosine monophosphate (cAMP) signaling and protein kinase A (PKA) activation .

Comparison with Similar Compounds

PD 117519 is compared with other adenosine receptor agonists, such as:

CGS 21680: Another selective adenosine A2A receptor agonist with similar pharmacological effects.

NECA (5’-N-ethylcarboxamidoadenosine): A non-selective adenosine receptor agonist that binds to multiple adenosine receptor subtypes.

Regadenoson: A selective adenosine A2A receptor agonist used clinically as a pharmacologic stress agent in myocardial perfusion imaging.

Uniqueness: PD 117519 is unique in its high selectivity for adenosine A2A receptors over A1 receptors, making it a valuable tool for studying the specific roles of A2A receptors in various physiological and pharmacological contexts .

Biological Activity

(R)-N-(2,3-Dihydro-1H-indenyl)adenosine, also known as PD 117519, is a purine nucleoside analogue that serves as a selective agonist for adenosine A2A receptors. This compound has garnered attention for its potential therapeutic applications, particularly in cardiovascular health and cancer treatment. This article delves into its biological activity, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

This compound selectively binds to adenosine A2A receptors, activating G-proteins that stimulate adenylate cyclase. This activation results in increased levels of cyclic AMP (cAMP), which mediates various physiological responses such as vasodilation and modulation of neurotransmitter release. The compound demonstrates a higher affinity for A2A receptors compared to A1 receptors, making it a valuable tool for studying adenosine receptor functions.

Physiological Effects

The physiological effects of this compound include:

- Cardiovascular Effects : It has been shown to increase heart rate and decrease systolic blood pressure in normotensive canine models.

- Neuroprotective Properties : Its interaction with A2A receptors suggests potential neuroprotective effects, which may be beneficial in treating neurodegenerative diseases.

- Antitumor Activity : Preliminary studies indicate that this compound may exhibit antitumor properties by influencing tumor microenvironment and cell signaling pathways associated with cancer progression.

Case Studies

Several studies have explored the biological activity of this compound:

- Cardiovascular Research : In a study involving normotensive dogs, administration of this compound resulted in significant reductions in blood pressure without adverse effects at lower doses. This suggests its potential as an antihypertensive agent.

- Neuropharmacology : Research indicates that this compound may modulate dopaminergic signaling pathways, which could have implications for treating conditions like Parkinson's disease.

- Anticancer Studies : Investigations into the compound's effect on cancer cell lines have shown promising results in inhibiting cell proliferation, suggesting its role as a potential anticancer therapeutic.

Comparative Analysis

To provide a clearer understanding of this compound's biological activity relative to similar compounds, the following table summarizes key characteristics:

| Compound Name | Structure Type | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | Purine Nucleoside Analogue | Selective A2A receptor agonist | Cardiovascular effects; potential neuroprotective and anticancer properties |

| Adenosine | Natural Purine Nucleoside | Essential for energy transfer | Modulates various physiological processes |

| 2-Aminoadenosine | Purine Nucleoside Analogue | Neuroprotective effects | Potential use in neurodegenerative diseases |

| N6-Methyladenosine | Modified Purine Nucleoside | Involved in RNA methylation | Critical for gene expression regulation |

Properties

IUPAC Name |

(2R,3R,4S,5R)-2-[6-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O4/c25-7-13-15(26)16(27)19(28-13)24-9-22-14-17(20-8-21-18(14)24)23-12-6-5-10-3-1-2-4-11(10)12/h1-4,8-9,12-13,15-16,19,25-27H,5-7H2,(H,20,21,23)/t12-,13-,15-,16-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSKMJUWPFLDDRS-BYMDKACISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1NC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2[C@@H]1NC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30242219 | |

| Record name | PD 117519 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30242219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96392-15-3 | |

| Record name | PD 117519 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30242219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.